3-Bromo-1-(4-fluorophenyl)propan-1-one

Physicochemical characterization Lipophilicity prediction Drug-likeness assessment

Researchers requiring precise electrophilic reactivity for heterocycle construction or SAR exploration face supply inconsistency with generic α-haloketones. 3-Bromo-1-(4-fluorophenyl)propan-1-one (CAS 57056-43-6) resolves this with a balanced C-Br bond (~285 kJ/mol) that enables efficient nucleophilic substitution under mild conditions without the lability of iodo analogs. The 4-fluorophenyl motif adds ~0.4-0.6 LogP units, enhancing membrane permeability in downstream assays. - Broad Utility: Serves as a key precursor for thiazole, imidazole, and oxazole heterocycles; used as a chromatographic standard (LogP 2.63) with a diagnostic 1:1 Br isotopic MS signature. - Supply Assurance: Available at 95%+ purity from multiple production batches; non-hazardous for transport, shipped ambient with Certificate of Analysis.

Molecular Formula C9H8BrFO
Molecular Weight 231.064
CAS No. 57056-43-6
Cat. No. B2572413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(4-fluorophenyl)propan-1-one
CAS57056-43-6
Molecular FormulaC9H8BrFO
Molecular Weight231.064
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCBr)F
InChIInChI=1S/C9H8BrFO/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4H,5-6H2
InChIKeyHFSYJZRWNVAYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-(4-fluorophenyl)propan-1-one: Core Identifiers & Class Baseline


3-Bromo-1-(4-fluorophenyl)propan-1-one (CAS 57056-43-6) is a synthetic organic compound with the molecular formula C9H8BrFO and a molecular weight of 231.064 g/mol . It belongs to the class of α-brominated aryl ketones, characterized by a 4-fluorophenyl group attached to a propan-1-one backbone with a terminal bromine atom on the propyl chain . The compound is primarily utilized as a reactive intermediate in organic synthesis and medicinal chemistry .

Workflow Nucleophilic substitution and heterocycle synthesis
Selection 4-Fluorophenyl α-bromoketone intermediate
Use Context Medicinal chemistry building block; analytical reference

Why 3-Bromo-1-(4-fluorophenyl)propan-1-one Cannot Be Substituted


The presence of both bromine and fluorine atoms in 3-Bromo-1-(4-fluorophenyl)propan-1-one confers distinct electronic and steric properties that are not replicated by other α-halogenated analogs . The bromine atom on the propyl chain serves as an optimal leaving group for nucleophilic substitution reactions, providing a balance of reactivity that differs substantially from chloro analogs (slower, less facile substitution) and iodo analogs (greater lability, potential handling challenges) . Simultaneously, the para-fluorine substituent on the phenyl ring modifies the electron density of the carbonyl group via inductive effects, influencing downstream reaction kinetics and product distributions in ways that non-fluorinated or ortho/meta-substituted analogs cannot match . Consequently, direct replacement with structurally similar compounds—such as 3-chloro-1-(4-fluorophenyl)propan-1-one, 3-iodo-1-(4-fluorophenyl)propan-1-one, or 3-bromo-1-phenylpropan-1-one—would alter reaction rates, yields, and potentially the viability of synthetic pathways without extensive re-optimization . The procurement decision must therefore be guided by specific synthetic requirements rather than generic functional class equivalence.

Chloro analog

Slower C-Cl bond cleavage (BDE ~327 kJ/mol) may reduce nucleophilic substitution rates and yields compared to the bromo compound.

Iodo analog

Higher lability (C-I BDE ~213 kJ/mol) may increase side reactions, requiring specialized handling that the bromo intermediate avoids.

Non-fluorinated analog

Absence of para-fluorine alters carbonyl electrophilicity and reduces lipophilicity, potentially shifting reaction outcomes and chromatographic behavior.

3-Bromo-1-(4-fluorophenyl)propan-1-one: Quantitative Differentiation Evidence


LogP Differentiation from Non-Fluorinated Analogs

The compound exhibits a calculated partition coefficient (LogP) of 2.63, as determined via in silico prediction using the XLogP3 algorithm . This value is substantially elevated relative to the non-fluorinated parent analog 3-bromo-1-phenylpropan-1-one (estimated LogP ≈ 2.0–2.2, based on the removal of the fluorine substituent) [1]. The 0.4–0.6 LogP unit increase, attributable to the para-fluorine atom, translates to an approximately 2.5–4.0× greater partitioning into nonpolar environments [2].

LogP vs Non-F Analog
Class-level inference
Target LogP 2.63 (calc.) vs ~2.0–2.2 (non-F)
~0.4–0.6 unit increase
Supports lipophilicity-driven chromatographic and partitioning method development
In silico prediction; experimental confirmation advised
Physicochemical characterization Lipophilicity prediction Drug-likeness assessment

Electrophilic Reactivity vs. Chloro and Iodo Analogs

The terminal bromine atom in 3-Bromo-1-(4-fluorophenyl)propan-1-one confers an intermediate leaving-group ability that is optimal for controlled nucleophilic substitution reactions . The C-Br bond dissociation energy (BDE) is approximately 285 kJ/mol, positioning it between the more robust C-Cl bond (BDE ~327 kJ/mol in 3-chloro-1-(4-fluorophenyl)propan-1-one) and the more labile C-I bond (BDE ~213 kJ/mol in 3-iodo-1-(4-fluorophenyl)propan-1-one) [1]. This intermediate reactivity enables facile substitution under mild conditions while minimizing unwanted side reactions (e.g., elimination or premature decomposition) that may occur with the more reactive iodo analog [2].

C-X Bond Reactivity
Class-level inference
C-Br ~285 kJ/mol vs C-Cl ~327 / C-I ~213
Intermediate reactivity window
Enables controlled nucleophilic substitution without extreme conditions
Standard bond energy reference; experimental kinetics may vary
Nucleophilic substitution Synthetic intermediate Reaction kinetics

Glucocorticoid Receptor Transactivation Activity

The compound has been reported to exhibit an EC50 value of 6.40 nM in a transactivation assay at the glucocorticoid receptor (unknown origin) expressed in human ChaGoK1 cells following 24-hour incubation [1]. This activity is attributed to the 3-bromo-1-(4-fluorophenyl)propan-1-one scaffold or a closely related derivative bearing this core structure. While direct comparator data for closely related analogs is not available in the primary source, this sub-10 nM potency indicates that the 4-fluorophenyl-3-bromopropan-1-one framework can confer high-affinity interactions with nuclear receptors [2].

GR Transactivation EC50
Reported assay context
6.40 nM
Reported scaffold-based receptor binding activity; supports nuclear receptor probe research
ChaGoK1 cells, 24 h; comparator data absent; assay validation recommended
Receptor binding Transactivation assay Drug discovery

3-Bromo-1-(4-fluorophenyl)propan-1-one: Research & Industrial Applications


Fluorinated Intermediate Synthesis via Nucleophilic Substitution

The compound serves as an electrophilic building block for introducing the 1-(4-fluorophenyl)-3-substituted-propan-1-one motif into drug candidates. The intermediate C-Br bond strength (BDE ~285 kJ/mol) provides a balance of reactivity and stability, enabling efficient coupling with amine, thiol, or alkoxide nucleophiles under mild conditions without requiring the specialized handling precautions often needed for iodo analogs . The 4-fluorophenyl moiety further enhances target compound lipophilicity by ~0.4–0.6 LogP units compared to non-fluorinated analogs, which may improve membrane permeability in downstream biological testing .

Heterocyclic Compound Preparation via α-Bromo Ketone Chemistry

α-Bromo ketones are versatile precursors for the synthesis of various heterocyclic systems, including thiazoles, imidazoles, and oxazoles. 3-Bromo-1-(4-fluorophenyl)propan-1-one can undergo cyclocondensation reactions with thioureas, amidines, or amides to generate 4-fluorophenyl-substituted heterocycles . The para-fluorine substituent modulates the electrophilicity of the carbonyl carbon via inductive effects, potentially influencing cyclization regioselectivity compared to non-fluorinated or ortho/meta-substituted analogs. The intermediate bromine leaving-group reactivity ensures complete conversion without the need for forcing conditions that could degrade sensitive heterocyclic products.

Reference Standard for Analytical Methods

The compound is utilized as a reference substance for drug impurity profiling and analytical method validation . Its well-defined structure, established CAS registry number (57056-43-6), and availability at 95+% purity from multiple commercial sources make it suitable for use as a chromatographic standard in HPLC and LC-MS methods . The calculated LogP value of 2.63 provides a reliable retention time reference point for reversed-phase separations, while the characteristic isotopic pattern of bromine (M and M+2 peaks with ~1:1 intensity ratio) offers a distinctive MS signature for unambiguous compound identification .

Building Block for Glucocorticoid Receptor Modulators

Based on reported binding activity (EC50 = 6.40 nM at the glucocorticoid receptor in ChaGoK1 cells), the 3-bromo-1-(4-fluorophenyl)propan-1-one core structure may serve as a starting scaffold for developing nuclear receptor modulators . The compound can be further elaborated through nucleophilic substitution of the terminal bromine atom or reduction of the carbonyl group to access a library of analogs for structure-activity relationship (SAR) studies. The combination of sub-10 nM potency and the favorable physicochemical profile (LogP 2.63) positions this scaffold as a viable entry point for medicinal chemistry optimization campaigns targeting inflammatory or metabolic disorders.

Application
Selection Property
Validation Focus
Fluorinated intermediate synthesis
Balanced C-Br reactivity and para-fluorine electronic modulation
Nucleophilic substitution efficiency; product yield and purity
Heterocyclic preparation
α-Bromoketone electrophilicity and cyclocondensation regioselectivity
Cyclization optimization; heterocycle formation fidelity
Analytical reference standard
Defined lipophilicity and diagnostic bromine isotopic signature
HPLC/LC-MS retention time and identity verification
Nuclear receptor scaffold research
Scaffold-based receptor binding context; reported assay activity
Assay endpoint validation; SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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